Nicanartine

Descripción general

Descripción

Nicotina: (fórmula química: C10H14N2) es un alcaloide orgánico que se encuentra principalmente en las plantas de tabaco (género Nicotiana). Es famoso por sus propiedades adictivas y es un componente principal de los cigarrillos, el tabaco de mascar y los productos de vapeo. Aunque la nicotina no tiene aplicaciones clínicas debido a su toxicidad, juega un papel importante en la adicción al tabaco .

Métodos De Preparación

Rutas Sintéticas::

- La nicotina se puede sintetizar mediante diversos métodos, incluida la extracción de las hojas de tabaco o la síntesis química.

- Una ruta sintética común implica la condensación de piridina con N-metilpirrolidina seguida de reducción para formar nicotina.

- La producción industrial normalmente implica la extracción de nicotina de las hojas de tabaco.

- Las hojas se procesan para producir un extracto rico en nicotina, que luego se purifica y concentra.

Análisis De Reacciones Químicas

Tipos de Reacciones::

- La nicotina experimenta varias reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos comunes incluyen ácidos fuertes, bases y agentes oxidantes.

- La oxidación de la nicotina produce cotinina, un metabolito principal.

- La reducción puede conducir a la anabasina, otro alcaloide que se encuentra en el tabaco.

Aplicaciones Científicas De Investigación

Introduction to Nicanartine

This compound is a compound recognized for its antioxidant properties, primarily studied for its potential applications in cardiovascular health and other medical fields. This article explores the diverse applications of this compound, emphasizing its scientific research findings, clinical implications, and case studies.

Cardiovascular Health

Antioxidant Effects on Lipoproteins

This compound has been shown to enhance the resistance of lipoproteins to oxidation. This property is crucial as oxidized lipoproteins are implicated in the development of atherosclerosis and cardiovascular diseases. A study demonstrated that this compound significantly improved the in vitro resistance of lipoproteins to oxidative stress, indicating its potential role in preventing cardiovascular complications associated with oxidative damage .

Reduction of Restenosis Post-Angioplasty

In a rabbit model study, this compound was administered to assess its impact on the inflammatory response following balloon angioplasty. The results indicated that treatment with this compound led to a statistically significant reduction in both cellular proliferation and macrophage accumulation in the treated vessels compared to the control group. Specifically, there was a notable decrease in DNA synthesis among cells and a reduction in intimal macrophages, suggesting that this compound may serve as an effective therapeutic strategy to mitigate restenosis after angioplasty .

Neuroprotective Effects

Protective Mechanisms Against Oxidative Stress

Research indicates that antioxidants like this compound may provide neuroprotective benefits by mitigating oxidative stress in neuronal tissues. Although direct studies on this compound's effects on neurological disorders are scarce, the established relationship between oxidative stress and neurodegenerative diseases supports further investigation into its potential applications in this area.

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

- La nicotina se une a los receptores nicotínicos de acetilcolina (nAChR) en el sistema nervioso autónomo y el sistema nervioso central.

- La activación de los nAChR conduce a la liberación de dopamina, produciendo placer y adicción.

Comparación Con Compuestos Similares

- La nicotina es única entre los alcaloides debido a sus propiedades adictivas.

- Los compuestos similares incluyen anabasina, anatabina y nornicotina.

Actividad Biológica

Nicanartine is a compound recognized for its antioxidant and lipid-lowering properties, primarily used in the management of diabetic retinopathy and atherosclerosis. This article discusses its biological activity, supported by various studies, case reports, and relevant data.

Overview of this compound

This compound is an orally active compound that exhibits significant antiatherogenic effects. It has been shown to influence several biological pathways, particularly those related to oxidative stress and vascular health. The compound's mechanisms of action include the prevention of endothelial proliferation and the inhibition of pericyte loss in retinal tissues.

1. Antioxidant Properties:

this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage in conditions like diabetes and atherosclerosis.

2. Lipid-Lowering Effects:

The compound has demonstrated lipid-lowering capabilities, contributing to its antiatherogenic properties. It helps in managing cholesterol levels, thereby reducing the risk of cardiovascular diseases.

3. Inhibition of Retinal Damage:

In experimental studies, this compound has been shown to partially inhibit pericyte loss in diabetic models, which is vital for maintaining retinal capillary integrity. However, it did not significantly affect the number of acellular capillaries or microaneurysms .

Study Data Summary

| Study Reference | Findings | Model Used |

|---|---|---|

| Hammes et al. 1997 | This compound inhibited pericyte loss but had no effect on acellular capillaries | Diabetic rats |

| MDPI 2022 | This compound showed beneficial effects on retinal lesions in diabetic models | Animal studies |

| PMC 2020 | Highlighted the role of antioxidants like this compound in preventing diabetic retinopathy | Literature review |

Case Studies

-

Diabetic Retinopathy:

A study by Hammes et al. indicated that this compound could reduce the progression of retinal damage associated with diabetes by preserving pericyte populations . -

Atherosclerosis:

Research has demonstrated that this compound reduces neointimal proliferation rates in animal models, suggesting its potential as a therapeutic agent for vascular injuries . -

Oxidative Stress Reduction:

In various animal models, this compound's antioxidant properties have been linked to improved outcomes in oxidative stress-related conditions, supporting its use in managing diseases characterized by high oxidative stress levels .

Clinical Implications

This compound's dual action as an antioxidant and lipid-lowering agent positions it as a promising candidate for treating conditions like diabetic retinopathy and cardiovascular diseases. Its ability to mitigate oxidative stress while improving lipid profiles can lead to better management strategies for patients suffering from these chronic conditions.

Propiedades

IUPAC Name |

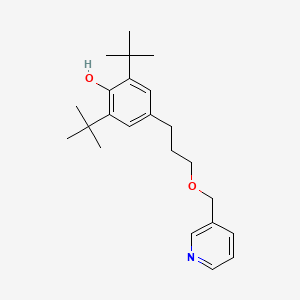

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBBIPPQHYZTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164552 | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150443-71-3 | |

| Record name | Nicanartine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICANARTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.